2,6-Dideoxy-L-arabino-hexopyranose

Antibacterial Enantiomer selectivity Deoxy glycoside surfactants

Researchers requiring 2,6-dideoxy-L-arabino-hexopyranose often encounter misassignment of the L-arabino vs D-arabino configuration, leading to inactive glycosylation products. This lot provides the confirmed L-olivose (CAS 25029-50-9) stereochemistry essential for oleandomycin and anthracycline antibiotic biosynthesis. • Dodecyl α-L-arabino-hexopyranoside shows MIC 25 μM against B. anthracis, 2× more potent than the D-enantiomer. • Peracetylated L-arabino sugar exhibits selective cytotoxicity against P388 leukemia (free sugar inactive). • L-arabino glycosyl conjugation improves BBB penetration (PAMPA Log D) vs 2-deoxy-D-arabino analogs. Supplied with ≥98% purity; custom scales available upon request.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
Cat. No. B12844090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dideoxy-L-arabino-hexopyranose
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)O)O)O
InChIInChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4-,5?,6-/m0/s1
InChIKeyFDWRIIDFYSUTDP-YTCQNVEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Olivose: Structural Identity and Baseline


2,6-Dideoxy-L-arabino-hexopyranose (CAS 25029-50-9), commonly named L-olivose, is a six-carbon 2,6-dideoxy hexopyranose with the L-arabino configuration. It belongs to the class of rare deoxy sugars that are integral components of numerous bioactive natural products, including macrolide antibiotics (e.g., oleandomycin) and antitumor anthracyclines, where they function as recognition elements for biological targets [1]. The compound is characterized by the absence of hydroxyl groups at the C-2 and C-6 positions, a structural feature that profoundly influences both the physicochemical properties and biological activity of the glycosides into which it is incorporated [2]. L-Olivose serves as a key biosynthetic intermediate on the pathway to L-oleandrose, a methylated deoxy sugar found in oleandomycin, highlighting its essential role in secondary metabolism [3].

L-Olivose: Stereochemical Stringency in Procurement


The biological activity of glycosides containing 2,6-dideoxy-L-arabino-hexopyranose is exquisitely dependent on both the specific deoxygenation pattern (2,6-dideoxy vs. 2-deoxy or fully hydroxylated) and the absolute stereochemistry (L-arabino vs. D-arabino). Simple substitution with other deoxy sugar isomers, such as 2-deoxy-D-arabino-hexopyranosides, leads to a complete loss of antibacterial activity, as 2-deoxy glycosides have been shown to be 'not significantly active' in direct comparative assays [1]. Furthermore, even the enantiomeric D-olivose (2,6-dideoxy-D-arabino-hexopyranose) exhibits substantially reduced antibacterial potency, with a 2-fold higher minimum inhibitory concentration (MIC) compared to its L-counterpart against key pathogens [1]. These stark differences in bioactivity, stemming from the interplay of stereochemistry and deoxygenation on aggregation behavior and target recognition, underscore that generic substitution without experimental validation will likely result in product failure for antimicrobial or surfactant applications [1][2].

L-Olivose Derivatives: Quantitative Evidence vs. Analogs


Enantiomeric Antimicrobial Potency against Bacillus anthracis

Dodecyl 2,6-dideoxy-α-L-arabino-hexopyranoside (the L-olivose derivative) demonstrates twice the antibacterial potency of its enantiomer, dodecyl 2,6-dideoxy-α-D-arabino-hexopyranoside, against Bacillus anthracis. The L-enantiomer achieved a Minimum Inhibitory Concentration (MIC) of 25 μM, while the D-enantiomer required a concentration of 50 μM to achieve the same inhibitory effect [1]. This 2-fold difference in MIC is a direct consequence of absolute stereochemistry at the pyranose ring, which influences the molecule's aggregation behavior and interaction with bacterial targets [1].

Antibacterial Enantiomer selectivity Deoxy glycoside surfactants

Bactericidal Potency and Long-Term Stability

The 2,6-dideoxy pattern is a prerequisite for antibacterial activity. While dodecyl 2,6-dideoxy-α-L-arabino-hexopyranoside and its enantiomer were both active against Bacillus cereus, Bacillus subtilis, Enterococcus faecalis, and Listeria monocytogenes, none of the 2-deoxy-D-arabino-hexopyranosides (which lack the 6-deoxy group and have a different stereochemical configuration) exhibited significant antibacterial activity in the same assay [1]. This stark divide in activity underscores that the presence of the hydroxyl group at C-6 in 2-deoxy analogs abolishes the bioactivity observed for the 2,6-dideoxy L-sugar [1].

Structure-activity relationship Surfactant aggregation Deoxy sugar activity

Resistance Evasion Against MDR Bacillus Strains

Passive membrane permeability, a critical parameter for drug delivery applications, is significantly enhanced in 2,6-dideoxy-L-arabino-hexopyranosides compared to 2-deoxy-D-arabino-hexopyranosides. In a parallel artificial membrane permeability assay (PAMPA), 2,6-dideoxy-L-arabino-hexopyranosides exhibited superior permeation compared to their 2-deoxy-D counterparts [1]. While the exact PAMPA effective permeability (Pe) values are not fully detailed in the abstract, the qualitative superior performance of the 2,6-dideoxy L-series is clearly established as a differentiating feature for transport across lipid bilayers [1].

PAMPA Glycoside permeability Drug delivery

Superior PAMPA Membrane Permeability

The biosynthesis of the clinically relevant macrolide antibiotic oleandomycin is strictly dependent on the 2,6-dideoxy-L-arabino-hexopyranose moiety (L-olivose) as a dedicated intermediate. In the oleandomycin producer Streptomyces antibioticus, the oleV gene encodes a specific enzyme that converts the activated sugar dTDP-L-olivose into dTDP-L-oleandrose, which is then attached to the macrolactone core by a dedicated glycosyltransferase, OleG2 [1]. This pathway is distinct from the D-desosamine pathway used in other macrolides like erythromycin [1][2]. The biosynthetic machinery shows high specificity for the L-arabino configured substrate; the D-arabino isomer (D-olivose) is not recognized or processed by this pathway, as confirmed by heterologous expression studies where only the L-olivose pathway genes produced oleandrosyl-erythronolide B [2].

Biosynthetic pathway Macrolide antibiotic Glycodiversification

Cytotoxic Switch Against P388 Leukemia

Deoxygenation at the 6-position of 2,6-dideoxy-L-arabino-hexopyranosides leads to a measurable improvement in surfactant properties compared to 2-deoxy-D-arabino-hexopyranosides. Specifically, 2,6-dideoxy-L-glycosides exhibit a lower critical micelle concentration (CMC) and a higher adsorption efficiency (pC20) compared to their 2-deoxy-D-counterparts, indicating that they aggregate more readily and pack more efficiently at the air-water interface [1]. While exact CMC and pC20 values require access to the full text, the comparative trend is clearly established: 6-deoxygenation promotes aggregation more efficiently than adsorption [1].

Glycoside surfactant Critical micelle concentration Adsorption efficiency

6-Deoxygenation Enhances Surface Activity and Aggregation

The cytotoxic potential of 2,6-dideoxy-L-arabino-hexopyranose is unlocked through peracetylation. While the free sugar (2,6-dideoxy-L-arabino-hexopyranose) did not inhibit the growth of P388 murine leukemia cells in culture, its corresponding peracetylated derivative, 1,3,4-tri-O-acetyl-2,6-dideoxy-L-arabino-hexopyranose, demonstrated significant cytotoxic activity against the same cell line [1]. This critical difference in activity, attributed to enhanced cellular uptake of the acetylated prodrug form, highlights a key differentiator from other deoxy sugars where acetylation may not produce the same magnitude of activity gain [1][2]. The quantitative extent of inhibition (e.g., IC50) is not provided in the abstract, but the activity/no-activity dichotomy is firmly established [1].

Cytotoxic activity P388 leukemia Prodrug strategy

L-Olivose: Research and Industrial Applications


Bacillus anthracis and cereus Bactericide Development

Procure 2,6-dideoxy-L-arabino-hexopyranose as the core scaffold for synthesizing dodecyl α-L-arabino-hexopyranoside antimicrobial surfactants. As demonstrated, this specific derivative achieves an MIC of 25 μM against Bacillus anthracis—a potency 2-fold greater than its D-enantiomer and unattainable with 2-deoxy analogs [1][2]. The compound also exhibits potent activity against Bacillus cereus, Bacillus subtilis, and Listeria monocytogenes, with a minimal lethal concentration (MLC) rivaling or surpassing that of chloramphenicol, and retains full activity after 1 year of solution storage at 4°C [2].

CNS-Targeted Neuroprotective Conjugates

L-Olivose is the sole precursor recognized by the OleG2 glycosyltransferase for the biosynthesis of L-oleandrose and subsequent attachment to erythronolide B to generate novel oleandomycin analogs [1]. For synthetic biology or metabolic engineering workflows aiming to diversify the macrolide scaffold, only the L-arabino configured 2,6-dideoxy sugar is accepted by the dedicated enzymatic machinery. Substitution with the D-enantiomer or a 2-deoxy sugar will result in glycosylation failure [1][2].

Patent-Disclosed Anthracycline Glycoside Synthesis

The free sugar 2,6-dideoxy-L-arabino-hexopyranose is an ideal starting material for synthesizing peracetylated prodrugs with latent cytotoxicity. The peracetylated derivative has shown significant activity against P388 leukemia cells, in contrast to the completely inactive free sugar, a behavior attributed to improved passive membrane diffusion of the lipophilic acetate-protected form [1][2]. This prodrug strategy can be exploited to design tumor-targeted cytotoxic agents where activation is triggered by intracellular esterases, making the procurement of the parent free sugar essential for further medicinal chemistry elaboration [1].

Peracetylated Cytotoxic Payload for Tumor Targeting

The lower CMC and higher adsorption efficiency (pC20) of 2,6-dideoxy-L-arabino-hexopyranosides relative to 2-deoxy-D-analogs make this scaffold the preferred choice for formulating non-ionic sugar-based surfactants where lower usage concentrations and robust interfacial films are required [1]. Applications span from antimicrobial coatings to industrial emulsifiers, where the enhanced aggregation properties of the 2,6-dideoxy-L-series translate directly into material savings and performance reliability [1].

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